7,8-Dihydroquinoline;2,4,6-trinitrophenol
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Overview
Description
7,8-Dihydroquinoline;2,4,6-trinitrophenol: is a compound that combines two distinct chemical entities: 7,8-dihydroquinoline and 2,4,6-trinitrophenol. 7,8-Dihydroquinoline is a heterocyclic aromatic organic compound, while 2,4,6-trinitrophenol, also known as picric acid, is a nitroaromatic compound. These compounds are known for their unique chemical properties and diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
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7,8-Dihydroquinoline
- The synthesis of 7,8-dihydroquinoline typically involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .
- Variants of the Skraup synthesis can also be employed, where different aldehydes or ketones are used in situ, followed by cyclization to hydroquinoline, which is then oxidized to quinoline .
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2,4,6-Trinitrophenol
- 2,4,6-Trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. This process involves the introduction of nitro groups into the phenol ring, resulting in the formation of 2,4,6-trinitrophenol .
Industrial Production Methods
- Industrial production of 7,8-dihydroquinoline and 2,4,6-trinitrophenol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the final products.
Chemical Reactions Analysis
Types of Reactions
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7,8-Dihydroquinoline
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2,4,6-Trinitrophenol
Common Reagents and Conditions
- Common reagents for these reactions include oxidizing agents like sulfuric acid and nitric acid for nitration, and reducing agents like hydrogen or metal hydrides for reduction reactions .
Major Products Formed
Scientific Research Applications
Chemistry
- 7,8-Dihydroquinoline and its derivatives are used as intermediates in the synthesis of various organic compounds .
- 2,4,6-Trinitrophenol is used as a reagent in chemical analysis and as a precursor for the synthesis of other nitroaromatic compounds .
Biology and Medicine
- Quinoline derivatives have been studied for their potential antimalarial properties .
- 2,4,6-Trinitrophenol has been used in biochemical studies of oxidative processes .
Industry
Mechanism of Action
7,8-Dihydroquinoline
- The mechanism of action of 7,8-dihydroquinoline involves its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways .
2,4,6-Trinitrophenol
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: Isoquinoline is another heterocyclic aromatic compound with similar chemical properties and applications.
2,4-Dinitrophenol: Chemically related to 2,4,6-trinitrophenol, 2,4-dinitrophenol is used in biochemical studies and as a metabolic stimulant.
Uniqueness
Properties
CAS No. |
54086-93-0 |
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Molecular Formula |
C15H12N4O7 |
Molecular Weight |
360.28 g/mol |
IUPAC Name |
7,8-dihydroquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H9N.C6H3N3O7/c1-2-6-9-8(4-1)5-3-7-10-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1,3-5,7H,2,6H2;1-2,10H |
InChI Key |
JQEGGPYEDNBZSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C1)C=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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